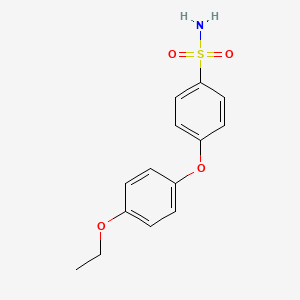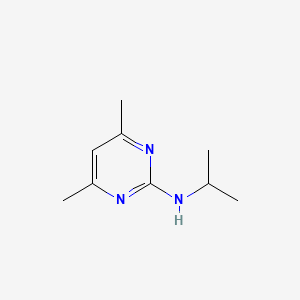
4,6-ジメチル-N-(プロパン-2-イル)ピリミジン-2-アミン
概要
説明
4,6-Dimethyl-N-(propan-2-yl)pyrimidin-2-amine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of methyl groups at the 4 and 6 positions of the pyrimidine ring and an isopropyl group attached to the nitrogen atom at position 2.
科学的研究の応用
4,6-Dimethyl-N-(propan-2-yl)pyrimidin-2-amine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
Target of Action
Compounds containing pyrimidine moieties are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer effects .
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets by mimicking the structure of natural nucleotides, thereby interfering with essential biological processes such as dna replication and protein synthesis .
Biochemical Pathways
Given the broad range of activities associated with pyrimidine derivatives, it’s likely that multiple pathways are affected .
生化学分析
Biochemical Properties
4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclic adenosine monophosphate phosphodiesterase in platelets . This inhibition supports the action of adenosine in preventing thrombocytopenia by reducing the absorption of vascular and blood cells . Additionally, 4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine enhances the anti-aggregation activity of prostacyclin and promotes the biosynthesis of prostacyclin, thereby decreasing pulmonary hypertension . The compound interacts with various enzymes and proteins, including cyclic adenosine monophosphate phosphodiesterase and prostacyclin synthase, through inhibitory and enhancing mechanisms, respectively .
Cellular Effects
4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine exhibits a range of effects on different cell types and cellular processes. It has been shown to modulate myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis . The compound influences cell function by affecting cell signaling pathways, such as those involving vascular endothelial growth factor receptor 2 and platelet-derived growth factor-β . It also impacts gene expression and cellular metabolism by inhibiting collagen synthesis and reducing collagen deposition in liver fibrosis models .
Molecular Mechanism
The molecular mechanism of 4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine involves its binding interactions with biomolecules and its role as an enzyme inhibitor. The compound forms hydrogen bonds with amine and amide groups, creating infinite chains that contribute to its inhibitory effects . It inhibits dihydrofolate reductase, an enzyme essential for DNA synthesis and methylation reactions . Additionally, 4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine modulates gene expression by affecting the activity of transforming growth factor-β1 in hepatic stellate cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that 4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine maintains its inhibitory activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of collagen synthesis and reduced fibrosis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis and reduces fibrosis without causing significant adverse effects . At higher doses, 4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation and elimination . It also affects metabolic flux and metabolite levels by inhibiting key enzymes involved in collagen synthesis and prostacyclin biosynthesis .
Transport and Distribution
Within cells and tissues, 4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to mitochondrial complex I electron transport inhibitors, which play a role in its distribution . These interactions ensure that 4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine reaches its target sites within cells and tissues .
Subcellular Localization
The subcellular localization of 4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . It predominantly localizes to the mitochondria, where it exerts its inhibitory effects on mitochondrial complex I electron transport . This localization is essential for the compound’s role in modulating cellular metabolism and reducing fibrosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4,6-dimethylpyrimidin-2-amine and propan-2-ol.
Reaction Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid (HCl) as a catalyst.
Reaction Process: The propan-2-ol is first converted to its corresponding halide (e.g., isopropyl chloride) using a halogenating agent like thionyl chloride (SOCl₂). The halide then reacts with 4,6-dimethylpyrimidin-2-amine to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions: 4,6-Dimethyl-N-(propan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the methyl or isopropyl groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced amines or amides.
Substitution Products: Derivatives with different substituents at the methyl or isopropyl positions.
類似化合物との比較
4,6-Dimethyl-N-(propan-2-yl)pyrimidin-2-amine is similar to other pyrimidines and their derivatives, such as:
4,6-Dimethylpyrimidin-2-amine: Lacks the isopropyl group.
N-(propan-2-yl)pyrimidin-2-amine: Lacks the methyl groups at positions 4 and 6.
4,6-Dimethyl-N-(butan-2-yl)pyrimidin-2-amine: Similar structure but with a butan-2-yl group instead of isopropyl.
Uniqueness: The presence of both methyl groups and the isopropyl group on the pyrimidine ring makes 4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine unique, as it can offer different chemical and biological properties compared to its analogs.
特性
IUPAC Name |
4,6-dimethyl-N-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6(2)10-9-11-7(3)5-8(4)12-9/h5-6H,1-4H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNIVICOKAFRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


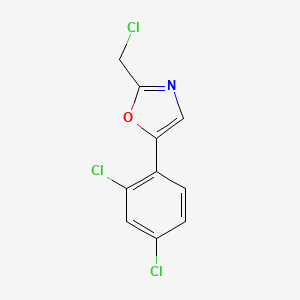
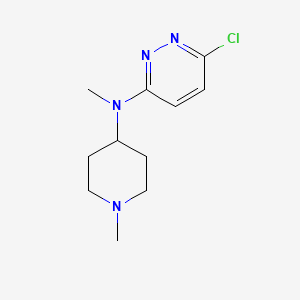
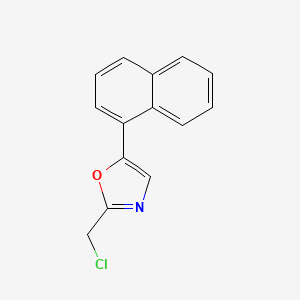
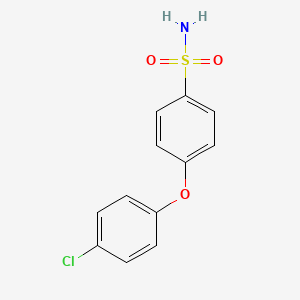
![N-[2-(4-fluorophenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B1486494.png)
amine](/img/structure/B1486495.png)
![(1-Cyclopropylethyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1486499.png)
amine](/img/structure/B1486500.png)
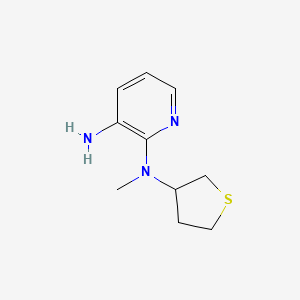
![2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1486504.png)

amine](/img/structure/B1486506.png)

